molecular formula C19H16N4O2S B4188655 [5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone

[5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone

Cat. No.: B4188655
M. Wt: 364.4 g/mol
InChI Key: XNURSKUCKQNMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone is a complex organic compound that features a combination of furan, thiophene, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the furan, thiophene, and triazole rings, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

[5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    [5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone: shares structural similarities with other compounds containing furan, thiophene, and triazole rings.

    This compound: is unique due to the specific arrangement and combination of these rings, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications across multiple scientific disciplines. Its structural complexity and versatility make it a valuable compound for research and development.

Properties

IUPAC Name

[5-(furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-13-6-8-14(9-7-13)17-21-19(20-12-15-4-2-10-25-15)23(22-17)18(24)16-5-3-11-26-16/h2-11H,12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNURSKUCKQNMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CO3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone
Reactant of Route 2
Reactant of Route 2
[5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone
Reactant of Route 3
Reactant of Route 3
[5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone
Reactant of Route 4
Reactant of Route 4
[5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone
Reactant of Route 5
[5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone
Reactant of Route 6
[5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.